
N-benzyl-N-ethylethanamine;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-ethylethanamine;2,4,6-trinitrophenol:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethylethanamine typically involves the alkylation of benzylamine with ethyl iodide under basic conditions. The reaction can be represented as follows:
C6H5CH2NH2+C2H5I→C6H5CH2N(C2H5)2+HI
For the preparation of 2,4,6-trinitrophenol, phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration and decomposition of the product.
Industrial Production Methods
Industrial production of N-benzyl-N-ethylethanamine involves the continuous flow alkylation process, where benzylamine and ethyl iodide are reacted in a controlled environment to ensure high yield and purity. For 2,4,6-trinitrophenol, large-scale nitration of phenol is carried out in specialized reactors designed to handle the exothermic nature of the reaction and the corrosive reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: N-benzyl-N-ethylethanamine can undergo oxidation to form N-benzyl-N-ethylacetamide.
Reduction: 2,4,6-trinitrophenol can be reduced to form 2,4,6-triaminophenol.
Substitution: Both components can undergo substitution reactions. For example, the benzyl group in N-benzyl-N-ethylethanamine can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Alkyl halides (e.g., methyl iodide) and aryl halides (e.g., bromobenzene) are typical reagents for substitution reactions.
Major Products Formed
Oxidation: N-benzyl-N-ethylacetamide
Reduction: 2,4,6-triaminophenol
Substitution: Various substituted amines and phenols depending on the reagents used.
Applications De Recherche Scientifique
N-benzyl-N-ethylethanamine;2,4,6-trinitrophenol: has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the manufacture of dyes, explosives, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-benzyl-N-ethylethanamine involves its interaction with various molecular targets, including enzymes and receptors. The benzyl and ethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The nitrophenol component can undergo redox reactions, generating reactive intermediates that can modulate biological pathways.
Comparaison Avec Des Composés Similaires
N-benzyl-N-ethylethanamine;2,4,6-trinitrophenol: can be compared with other similar compounds such as:
N-benzyl-N-methylethanamine: Similar structure but with a methyl group instead of an ethyl group.
N-benzyl-N-propylethanamine: Similar structure but with a propyl group instead of an ethyl group.
2,4,6-trinitrotoluene (TNT): Similar nitrophenol component but with a toluene backbone instead of phenol.
Propriétés
Numéro CAS |
78065-11-9 |
|---|---|
Formule moléculaire |
C17H20N4O7 |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
N-benzyl-N-ethylethanamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C11H17N.C6H3N3O7/c1-3-12(4-2)10-11-8-6-5-7-9-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-9H,3-4,10H2,1-2H3;1-2,10H |
Clé InChI |
IJHYIWIYFCEKEU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=CC=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane](/img/structure/B14004808.png)

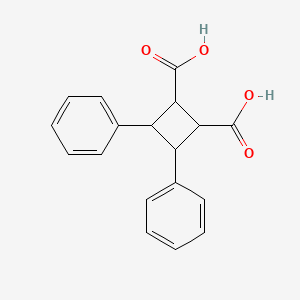
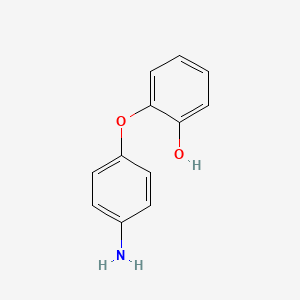
![2-[(2-amino-7H-purin-6-yl)sulfanyl]acetamide](/img/structure/B14004834.png)
![4-N-(4-iodophenyl)-5-[(4-iodophenyl)iminomethyl]pyrimidine-2,4,6-triamine](/img/structure/B14004844.png)
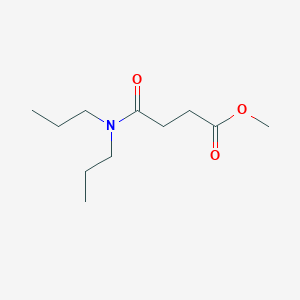
![n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide](/img/structure/B14004849.png)

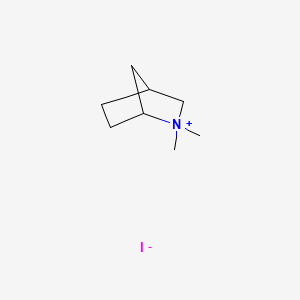
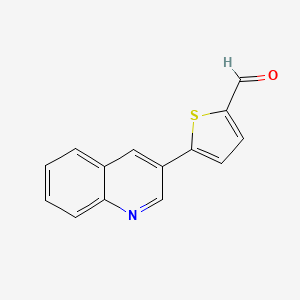

![DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl-](/img/structure/B14004870.png)

